![molecular formula C8H4F5NO4 B2798367 2-Nitro-4-(1,1,2,2,2-pentafluoroethoxy)phenol CAS No. 60702-03-6](/img/structure/B2798367.png)
2-Nitro-4-(1,1,2,2,2-pentafluoroethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Hydroxylation and Amination Techniques
- Hydroxylation of Nitro-(pentafluorosulfanyl)benzenes : A study demonstrated the formation of nitro-(pentafluorosulfanyl)phenols through the reaction of para- and meta-nitro-(pentafluorosulfanyl)benzenes with anions of cumyl hydroperoxide, leading to the synthesis of amino-(pentafluorosulfanyl)phenols upon reduction. This process highlights a method for the functionalization of aromatic compounds with potential applications in material science and pharmaceuticals (Beier & Pastýříková, 2011).
Photoreactions and Environmental Implications
- Phenol Photonitration : Research into the UV irradiation of phenol and nitrite in aqueous solutions revealed the formation of nitrophenols, a process enhanced by dissolved oxygen and inhibited by 2-propanol. The study provides insights into the environmental fate of phenolic compounds and potential pathways for the formation of pollutants (Vione et al., 2001).
Synthesis and Characterization of Derivatives
- Synthesis of Derivatives : Another study described the synthesis of 4-(2,4-Dichlorophenoxy) phenol, a pharmaceutical intermediate, from 2,4-dichlorophenol and p-chloronitrobenzene, indicating the versatility of nitro-substituted phenols in synthesizing complex organic molecules (Quan, 2005).
Analytical and Environmental Chemistry Applications
Electrochemical Sensing and Remediation : A study on the biosynthesis of copper oxide nanoparticles for the electrochemical sensing and remediation of 4-nitrophenol highlighted the potential of these materials in environmental monitoring and pollution control (Singh et al., 2017).
Gas-phase Reaction Studies : Research on the gas-phase reaction of phenol with NO3 radicals, leading to the formation of nitrophenols, provided valuable insights into atmospheric chemistry and the nitration mechanisms of organic compounds in the environment (Bolzacchini et al., 2001).
properties
IUPAC Name |
2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO4/c9-7(10,11)8(12,13)18-4-1-2-6(15)5(3-4)14(16)17/h1-3,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAGJDQBQVSYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(1,1,2,2,2-pentafluoroethoxy)phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.